(5-chloro-2-methoxyphenyl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride (5-chloro-2-methoxyphenyl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351635-22-7
VCID: VC6254952
InChI: InChI=1S/C19H19ClN4O2S2.ClH/c1-26-16-5-4-13(20)11-14(16)18(25)23-6-8-24(9-7-23)19-22-21-15(12-28-19)17-3-2-10-27-17;/h2-5,10-11H,6-9,12H2,1H3;1H
SMILES: COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl
Molecular Formula: C19H20Cl2N4O2S2
Molecular Weight: 471.42

(5-chloro-2-methoxyphenyl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

CAS No.: 1351635-22-7

Cat. No.: VC6254952

Molecular Formula: C19H20Cl2N4O2S2

Molecular Weight: 471.42

* For research use only. Not for human or veterinary use.

(5-chloro-2-methoxyphenyl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride - 1351635-22-7

Specification

CAS No. 1351635-22-7
Molecular Formula C19H20Cl2N4O2S2
Molecular Weight 471.42
IUPAC Name (5-chloro-2-methoxyphenyl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Standard InChI InChI=1S/C19H19ClN4O2S2.ClH/c1-26-16-5-4-13(20)11-14(16)18(25)23-6-8-24(9-7-23)19-22-21-15(12-28-19)17-3-2-10-27-17;/h2-5,10-11H,6-9,12H2,1H3;1H
Standard InChI Key LQAQYTNHKWJAOR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl

Introduction

Chemical Identity and Nomenclature

Structural Composition

The compound’s molecular formula, C₁₉H₂₀Cl₂N₄O₂S₂, reflects its polyheterocyclic architecture. Key structural features include:

  • A 5-chloro-2-methoxyphenyl group attached via a ketone linkage to a piperazine ring.

  • A piperazine moiety substituted at the 4-position with a 5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl group.

  • A hydrochloride salt form, enhancing solubility for experimental applications.

The IUPAC name, (5-chloro-2-methoxyphenyl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone hydrochloride, systematically describes its connectivity.

Physicochemical Properties

PropertyValue
CAS Number1351635-22-7
Molecular Weight471.42 g/mol
Molecular FormulaC₁₉H₂₀Cl₂N₄O₂S₂
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl
InChI KeyLQAQYTNHKWJAOR-UHFFFAOYSA-N

The hydrochloride salt form suggests improved aqueous solubility compared to the free base, though exact solubility data remain unspecified.

Synthesis and Optimization

Multi-Step Synthetic Pathway

Synthesis involves sequential reactions to assemble the heterocyclic framework:

  • Piperazine Functionalization: The piperazine ring is introduced early, serving as a scaffold for subsequent substitutions. Nucleophilic aromatic substitution or Buchwald-Hartwig amination may anchor the thiadiazine-thiophene unit to the piperazine’s 4-position.

  • Thiadiazine Formation: Cyclocondensation of thiosemicarbazides with α-haloketones generates the 1,3,4-thiadiazine ring. The thiophene substituent is incorporated via Suzuki-Miyaura coupling or direct cyclization with thiophene-containing precursors.

  • Ketone Linkage Installation: Friedel-Crafts acylation or Ullmann-type coupling attaches the 5-chloro-2-methoxyphenyl group to the piperazine nitrogen.

  • Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride product, purified via recrystallization or chromatography.

Structural and Electronic Features

Key Functional Groups

  • Thiadiazine Core: The 6H-1,3,4-thiadiazine contributes π-conjugation and hydrogen-bonding capacity, potentially influencing receptor binding.

  • Thiophene Moiety: Enhances lipophilicity and participates in charge-transfer interactions.

  • Chlorine and Methoxy Substituents: Electron-withdrawing (-Cl) and electron-donating (-OCH₃) groups create a polarized aromatic system, affecting electronic distribution.

Spectroscopic Characterization

  • NMR: Expected signals include a singlet for the methoxy group (δ ~3.8 ppm), aromatic protons in the 6.5–8.0 ppm range, and piperazine CH₂ groups at δ ~2.5–3.5 ppm.

  • MS: Molecular ion peak at m/z 471.42 with fragmentation patterns reflecting cleavage at the ketone and thiadiazine bonds.

Compound ClassBiological ActivityStructural Similarity
Thiadiazine derivativesAnticancer, antiviralShared thiadiazine core
Piperazine-containing drugsAntipsychotics, antihistaminesCommon piperazine scaffold

This compound’s hybrid structure may synergize these activities, though empirical validation is required.

Analytical and Computational Insights

Chromatographic Behavior

Reverse-phase HPLC conditions (C18 column, acetonitrile/water gradient) would likely resolve this compound, with retention time influenced by its lipophilic thiophene and chloride groups.

Computational Modeling

  • LogP Estimation: ~3.1 (moderate lipophilicity).

  • pKa Prediction: The piperazine nitrogen (pKa ~7.5) may protonate under physiological conditions, aiding membrane permeability.

Applications and Future Directions

Preclinical Development

Potential steps include:

  • In vitro Screening: Assess cytotoxicity, kinase inhibition, and antimicrobial effects.

  • ADMET Profiling: Evaluate absorption, metabolism, and toxicity in model systems.

  • Formulation Studies: Optimize salt forms for enhanced bioavailability.

Synthetic Chemistry Opportunities

  • Isotope Labeling: Introduce deuterium or carbon-13 tags for metabolic tracking.

  • Structure-Activity Relationship (SAR) Studies: Modify the thiophene or methoxyphenyl groups to refine potency.

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